molecular formula C17H21N3O2 B2588983 2-(2-methoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034337-23-8

2-(2-methoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2588983
CAS RN: 2034337-23-8
M. Wt: 299.374
InChI Key: CWUGPMYIIUEOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-methoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (THPP). It has been studied as a potential inhibitor of Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs), which are attractive potential anti-HBV therapeutic drugs .


Molecular Structure Analysis

The molecular formula of this compound is C16H19N3O2, and its molecular weight is 285.347. The InChI string representation of its structure is InChI=1S/C16H19N3O2/c1-21-15-5-3-2-4-12(15)10-16(20)18-13-7-9-19-14(11-13)6-8-17-19/h2-6,8,13H,7,9-11H2,1H3,(H,18,20).


Chemical Reactions Analysis

The exact chemical reactions involving this compound are not detailed in the available literature .


Physical And Chemical Properties Analysis

The exact physical and chemical properties of this compound are not detailed in the available literature.

Scientific Research Applications

Antiviral Therapy for Hepatitis B Virus (HBV)

This compound has been identified as a core protein allosteric modulator (CpAM) for HBV, which is an attractive class of potential antiviral drugs . It has shown efficacy in inhibiting a broad range of nucleoside-resistant HBV mutants. In an HBV AAV mouse model, the lead compound demonstrated the ability to suppress HBV DNA viral load through oral administration .

Inhibition of Polyp Enzymes

The chemical nature of this compound as a polyp enzyme inhibitor suggests its potential application in the inhibition of adenylate cyclase, thereby preventing the synthesis of cyclic AMP, which is crucial in the action of organophosphorus pesticides . This could lead to the development of novel pesticides or treatments for pesticide poisoning.

Agricultural Herbicide Development

Due to its inhibitory properties on polyp enzymes, this compound could be synthesized and utilized as an herbicide . It could be applied in various agricultural settings such as rice paddies, horticulture, fruit trees, vegetables, and sugarcane to control a wide range of herbaceous weeds.

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available literature .

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-8-3-2-6-13(16)10-17(21)18-11-14-12-19-20-9-5-4-7-15(14)20/h2-3,6,8,12H,4-5,7,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUGPMYIIUEOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

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